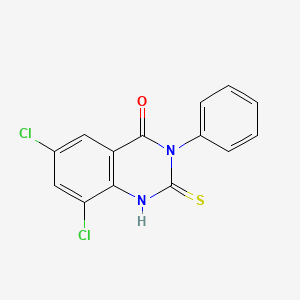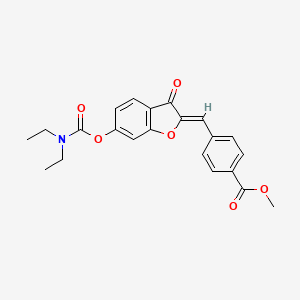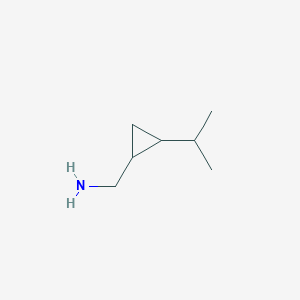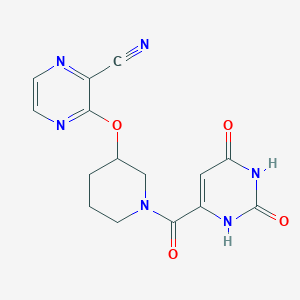
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core with chlorines at positions 6 and 8, a phenyl group at position 3, and a thioxo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of 2-aminobenzoyl chloride with benzaldehyde under controlled acidic or basic conditions to form the corresponding 3-phenylquinazolinone. Subsequent chlorination with agents like thionyl chloride or phosphorus pentachloride introduces chlorine atoms at positions 6 and 8. Finally, thionation using Lawesson's reagent or phosphorus pentasulfide converts the carbonyl group into a thioxo group, yielding 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone.
Industrial Production Methods
Industrially, this compound might be synthesized using a similar multistep process but with optimization for large-scale production. This involves automated reactors for precise control over temperature, reaction time, and reagent addition, ensuring consistent yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: : The quinazolinone moiety can undergo reduction to dihydroquinazolinone derivatives using hydrogenation catalysts.
Substitution: : The chlorine atoms can participate in nucleophilic substitution reactions, where strong nucleophiles like amines or alkoxides replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: : Hydrogen gas, palladium or platinum catalysts
Substitution: : Sodium methoxide, anhydrous conditions
Major Products Formed from These Reactions
Oxidation: : 6,8-Dichloro-3-phenyl-2,3-dihydro-4(1H)-quinazolinone sulfone
Reduction: : 6,8-Dichloro-3-phenyl-2,3,4,5-tetrahydroquinazolinone
Substitution: : 6,8-Diamino-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Wissenschaftliche Forschungsanwendungen
6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone has found applications in:
Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: : Its derivatives exhibit antimicrobial and antiproliferative activities, making them candidates for drug development.
Industry: : Used as intermediates in the synthesis of dyes and pigments.
Wirkmechanismus
The compound can exert its effects through various mechanisms, depending on its context of use:
Enzyme Inhibition: : It may act as an inhibitor of enzymes like kinases by binding to the active site, preventing substrate binding and subsequent catalytic activity.
DNA Interaction: : Some derivatives intercalate into DNA, disrupting transcription and replication processes.
Receptor Binding: : It may modulate receptor activity by binding to specific receptor sites, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dichloro-3-phenylquinazolinone
3-Phenyl-2-thioxoquinazolinone
6,8-Dichloroquinazolinone
Uniqueness
What sets 6,8-Dichloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone apart is its unique combination of functional groups—chlorine atoms, a phenyl group, and a thioxo moiety—affording it distinctive chemical reactivity and biological activity. This makes it a valuable scaffold for developing new compounds with tailored properties.
Hope you find this breakdown helpful! Let me know if there's anything else you'd like to explore.
Eigenschaften
IUPAC Name |
6,8-dichloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-6-10-12(11(16)7-8)17-14(20)18(13(10)19)9-4-2-1-3-5-9/h1-7H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEKTVJFEXAYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Cl)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl [1-(4-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2975767.png)
![2-phenyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2975768.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2975771.png)
![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-9-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2975773.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2975779.png)
![N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2975783.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2975785.png)
![(NZ)-N-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-2-METHYL-N-OXIDOANILINIUM](/img/structure/B2975786.png)
![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)

